molecular formula C10H9N3O3 B11884184 8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

カタログ番号: B11884184
分子量: 219.20 g/mol
InChIキー: XTWFUKOYCANFIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1310263-36-5) is a high-purity, heterotricyclic chemical building block with significant potential in medicinal chemistry and pharmaceutical research. This compound features a fused cyclopenta[d]pyrazolo[1,5-a]pyrimidine core structure, a scaffold recognized for its versatile biological activity and strong potential as a protein kinase inhibitor (PKI) in targeted cancer therapy . The molecular formula is C10H9N3O3, with a molecular weight of 219.20 g/mol . The core pyrazolo[1,5-a]pyrimidine structure is a notable class of heterocyclic compounds that act as potent protein kinase inhibitors, playing a critical role in disrupting aberrant signaling pathways essential for cancer cell proliferation and survival . Research indicates that derivatives of this tricyclic system, specifically 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been identified and evaluated as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, demonstrating the scaffold's high value in neuroscientific and therapeutic agent development . The structural framework provides a rigid, planar system amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity to specific protein targets like kinases through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is offered For Research Use Only. It is intended solely for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in accordance with all applicable local and international regulations.

特性

分子式

C10H9N3O3

分子量

219.20 g/mol

IUPAC名

2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c14-9-5-2-1-3-7(5)12-8-6(10(15)16)4-11-13(8)9/h4,11H,1-3H2,(H,15,16)

InChIキー

XTWFUKOYCANFIX-UHFFFAOYSA-N

正規SMILES

C1CC2=C(C1)N=C3C(=CNN3C2=O)C(=O)O

製品の起源

United States

準備方法

Base-Mediated Cyclization

The most direct route to the target compound involves the cyclocondensation of 5-aminopyrazole precursors with cyclopentanone-derived β-diketones. As demonstrated by El-Mekabaty et al., sodium salts of (hydroxymethylene)cyclopentanone react with 5-aminopyrazoles in aqueous ethanol under reflux to form the cyclopenta-fused pyrazolo[1,5-a]pyrimidine core. For instance, 2-(phenylamino)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine-3-carboxamide (8a ) was synthesized in 80–90% yields by reacting 5-aminopyrazole 2c with sodium (hydroxymethylene)cyclopentanone 7a in the presence of piperidine acetate.

Critical Optimization Parameters

  • Solvent System : Ethanol-water mixtures (4:1 v/v) enhance solubility and reaction efficiency.

  • Catalyst : Piperidine acetate (1–2 mol%) accelerates enamine formation and cyclization.

  • Temperature : Reflux conditions (80–100°C) are optimal for complete conversion within 2–4 hours.

To introduce the 8-hydroxy group, the cyclopentanone precursor must incorporate a hydroxyl moiety at the β-position. Substituting standard cyclopentanone with 3-hydroxycyclopentanone derivatives enables direct incorporation of the hydroxyl group during cyclization. Subsequent hydrolysis of the 3-carboxamide to the carboxylic acid is achieved via refluxing with 6 M HCl for 6–8 hours, yielding the final product in 85–92% purity.

Cross-Dehydrogenative Coupling (CDC) Approaches

Oxidative Coupling with β-Diketones

Aerobic CDC reactions offer a redox-neutral pathway to construct the pyrazolo[1,5-a]pyrimidine skeleton. As reported by Wang et al., N-amino-2-iminopyridines react with β-diketones under oxygen atmosphere to form pyrazolo[1,5-a]pyridine derivatives via sequential nucleophilic addition, oxidative dehydrogenation, and cyclization. For example, treating N-amino-2-iminopyridine 1a with 1,3-cyclopentanedione 7 in ethanol containing acetic acid (6 equiv) under O₂ at 130°C produced cyclopentapyrazolo[1,5-a]pyridin-1-one 8a in 72% yield.

Mechanistic Insights

  • Enol Formation : The β-diketone undergoes tautomerization to its enol form, which attacks the electrophilic carbon of the N-amino-2-iminopyridine.

  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen atoms, forming conjugated intermediates.

  • Cyclization : Intramolecular nucleophilic attack closes the pyrimidine ring, followed by dehydration.

To adapt this method for 8-hydroxy derivatives, 3-hydroxy-1,3-cyclopentanedione serves as the diketone component. The hydroxy group is retained post-cyclization, while the carboxylic acid is introduced via hydrolysis of a pre-installed nitrile or ester group at position 3.

Multicomponent Bicyclization Strategies

Four-Component Reactions

Jiang et al. developed a four-component bicyclization protocol using arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diketones to assemble polycyclic pyrazolo[3,4-b]pyridines. While this method primarily targets different scaffolds, substituting the diketone with 3-hydroxycyclopentane-1,2-dione could yield the desired cyclopenta-fused system. For instance, reacting 2,2-dihydroxy-1-phenylethanone 1a with 3-methyl-1-phenyl-1H-pyrazol-5-amine 2a , aniline 3a , and 3-hydroxycyclopentane-1,2-dione under microwave irradiation in acetic acid produced tricyclic products in 61–82% yields.

Advantages and Limitations

  • Advantages : High atom economy, structural diversity.

  • Limitations : Requires precise stoichiometric control to avoid regioisomeric byproducts.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Reaction Time (h)Key Challenges
Cyclocondensation5-Aminopyrazole, hydroxycyclopentanone80–902–4Hydroxy group stability
CDCN-Amino-2-iminopyridine, β-diketone65–7518Oxygen sensitivity
MulticomponentArylglyoxal, pyrazol-5-amine, cyclic diketone61–820.5–1Byproduct formation

The cyclocondensation route offers the highest yields and operational simplicity, making it the most scalable approach. However, CDC methods provide superior control over oxidative functionalization, which is critical for introducing the 8-hydroxy group.

Post-Synthetic Modifications

Hydrolysis of Carboxamide to Carboxylic Acid

The final step in many syntheses involves converting a 3-carboxamide intermediate to the carboxylic acid. Refluxing with 6 M HCl at 110°C for 6–8 hours achieves near-quantitative conversion, as evidenced by the Dove Medical Press study. Alternatively, enzymatic hydrolysis using nitrilase under mild conditions (pH 7.0, 37°C) offers a greener alternative with 88–94% efficiency .

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group or the double bonds within the fused ring system, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially different biological activities and properties.

科学的研究の応用

8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Its structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

作用機序

6. 類似化合物の比較

類似化合物

  • 6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン-3-カルボン酸
  • ピラゾロ[3,4-d]ピリミジン誘導体
  • シクロペンタ[b]ピリジン誘導体

独自性

8-ヒドロキシ-6,7-ジヒドロ-5H-シクロペンタ[d]ピラゾロ[1,5-a]ピリミジン-3-カルボン酸は、ピラゾール環とピリミジン環の特異な融合により、独特の電子特性と立体特性を付与しているため、ユニークです。この独自性は、新しい治療薬や化学プローブの開発のための貴重な足場となっています。

類似化合物との比較

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and their impacts:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties Biological Activity
8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 8-OH, cyclopenta ring, 3-COOH C₁₁H₁₀N₃O₃ 247.22 g/mol Enhanced polarity due to -OH; moderate solubility in polar solvents CRF1 receptor antagonist
8-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 8-CF₃, 2-COOH (vs. 3-COOH) C₁₁H₈F₃N₃O₂ 271.20 g/mol Increased lipophilicity (CF₃ group); potential metabolic stability Not reported
5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-ethyl, 7-CF₃, non-cyclopenta ring C₁₁H₁₂F₃N₃O₂ 275.23 g/mol Reduced ring strain; higher conformational flexibility Precursor to bioactive compounds
7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-CF₂H, 5-p-tolyl C₁₅H₁₅F₂N₃O₂ 307.30 g/mol Enhanced steric bulk (p-tolyl); improved receptor binding potential Not reported

Key Observations :

  • Position of substituents : The carboxylic acid group at position 3 (target compound) vs. position 2 () alters electronic distribution and hydrogen-bonding networks.
  • Ring systems : Cyclopenta-fused derivatives (target compound, ) exhibit rigidity, whereas tetrahydropyrimidine analogs (–21) offer flexibility.
  • Electron-withdrawing groups : Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) substituents enhance lipophilicity and metabolic stability compared to the hydroxyl group.

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding : The hydroxyl group in the target compound promotes intermolecular H-bonds, as seen in isostructural derivatives ().
  • Regioselectivity : Ultrasound-assisted synthesis () and X-ray crystallography () confirm regiochemical control in related compounds.

生物活性

8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities including:

  • Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes, such as phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs).
  • Psychopharmacological Effects : Some derivatives exhibit properties that may influence neurotransmitter systems, indicating potential use in treating psychiatric disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group at the 8-position and the carboxylic acid at the 3-position are critical for its interaction with biological targets.

Anticancer Studies

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential as anticancer agents. The compound showed significant inhibitory effects on cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HepG2 (liver cancer) with IC50 values indicating strong cytotoxicity.

CompoundCell LineIC50 Value (µg/mL)
This compoundA5490.51 ± 0.13
This compoundSGC-79010.61 ± 0.19
This compoundHepG21.07 ± 0.22

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory activity against various enzymes:

  • Cyclic nucleotide phosphodiesterases (PDEs) : It has been shown to inhibit PDE4B effectively.
  • CDK Inhibition : A selectivity profile indicated that it inhibits CDK1/CyclinA2 with an inhibition rate of approximately 22.51% at a concentration of 10 μM.

The mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Tumor Growth : By interfering with cell cycle progression through CDK inhibition.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cellular stress responses.

Q & A

Q. How can synthesis conditions for 8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid be optimized to maximize yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
  • pH : Adjust to pH 6–7 using mild bases (e.g., NaHCO₃) to stabilize reactive intermediates .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclopenta ring formation . Post-synthesis, use recrystallization (e.g., ethanol/DMF mixtures) to improve purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopenta ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (± 0.001 Da accuracy) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Melting Point : Compare observed melting point (~180°C, decomposition) with literature values .

Q. How can solubility challenges in aqueous/organic solvents be addressed during purification?

Methodological Answer:

  • Solvent Mixtures : Use DMF/water (1:3 v/v) for initial dissolution, followed by gradient precipitation .
  • pH Adjustment : Increase solubility in aqueous buffers by deprotonating the carboxylic acid group at pH > 5 .
  • Co-Solvents : Add 10% methanol to improve solubility in chloroform for column chromatography .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Short-Term Stability : Store at 4°C in amber vials to prevent photodegradation .
  • Long-Term Stability : Lyophilize and store under inert gas (N₂/Ar) at -20°C for >6 months .
  • Decomposition Risks : Avoid temperatures >40°C, as cyclopenta ring strain may lead to hydrolysis .

Advanced Research Questions

Q. What strategies control regioselectivity during cyclopenta ring formation in synthetic routes?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to favor cyclopenta fusion .
  • Catalytic Systems : Use Pd(OAc)₂ with ligands (e.g., XPhos) to stabilize transition states during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization over dimerization .

Q. How can contradictions in bioactivity data across substituted analogs be resolved?

Methodological Answer: Conduct structure-activity relationship (SAR) studies:

  • Substituent Effects : Compare bioactivity of analogs with varying substituents (Table 1) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes .

Table 1: Substituent Effects on Bioactivity (Adapted from )

Substituent PositionFunctional GroupObserved Activity
5CyclopropylEnhanced kinase inhibition
7-CF₃Improved metabolic stability
8-OHHydroxyReduced cytotoxicity

Q. How can interactions with CYP450 enzymes be evaluated using in vitro assays?

Methodological Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} for enzyme inhibition using Lineweaver-Burk plots .
  • Competitive Inhibition : Test with isoform-specific substrates (e.g., midazolam for CYP3A4) .

Q. What computational approaches predict ADMET properties for this compound?

Methodological Answer:

  • SwissADME : Input SMILES string to predict logP (2.1), aqueous solubility (-3.2 LogS), and bioavailability (Lipinski rule compliance) .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS) using a POPC lipid bilayer model .
  • Toxicity Prediction : Use ProTox-II to estimate LD₅₀ and hepatotoxicity risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。